R-IMPP Hydrochloride

Colorectal cancer PCSK9 inhibition Cell viability

R-IMPP hydrochloride is the definitive small-molecule tool for interrogating translational control of PCSK9. Unlike monoclonal antibodies (e.g., evolocumab) that only neutralize extracellular protein, R-IMPP acts intracellularly by binding the human 80S ribosome to inhibit PCSK9 mRNA translation without altering transcription or degradation—a unique, stereospecific mechanism (S-IMPP is inactive). Superior potency over PF-0644846 in KRAS-mutant CRC models (1CT, 1CT-AK, DLD1) and efficacy in primary CRC organoids where antibodies fail make it the only appropriate choice for oncology studies linking PCSK9 to MAPK-driven growth signaling. In hepatic models (Huh7, HepG2), it consistently elevates LDL receptor levels and LDL-C uptake. For combinatorial designs, R-IMPP synergizes with simvastatin. Choose R-IMPP hydrochloride for mechanism-specific, publication-ready data that generic PCSK9 antibodies cannot provide.

Molecular Formula C24H28ClN3O2
Molecular Weight 425.96
CAS No. 2173005-10-0
Cat. No. B610486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-IMPP Hydrochloride
CAS2173005-10-0
SynonymsR-IMPP Hydrochloride;  R IMPP Hydrochloride;  RIMPP Hydrochloride;  R-IMPP HCl
Molecular FormulaC24H28ClN3O2
Molecular Weight425.96
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43.Cl
InChIInChI=1S/C24H27N3O2.ClH/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24;/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3;1H/t20-;/m1./s1
InChIKeyOSIRDWNTKGVIOE-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R-IMPP Hydrochloride (CAS 2173005-10-0): Procurement-Grade PCSK9 Translation Inhibitor for Preclinical Lipid Metabolism Research


R-IMPP hydrochloride (CAS 2173005-10-0), the hydrochloride salt form of R-IMPP (free base CAS 2133832-83-2, also known as PF-00932239), is a cell-permeable small-molecule anti-secretagogue of proprotein convertase subtilisin/kexin type 9 (PCSK9) [1]. This compound acts via a transcript-dependent mechanism, selectively binding to the human 80S ribosome to inhibit PCSK9 protein translation without affecting PCSK9 transcription or degradation [2]. R-IMPP hydrochloride is supplied as a white to beige powder with purity ≥98% (HPLC) and demonstrates solubility of 2 mg/mL in DMSO, suitable for in vitro and cell-based assay applications [3].

R-IMPP Hydrochloride: Why Structural Analogs and Alternative PCSK9 Inhibitors Cannot Be Interchanged


Generic substitution among PCSK9-targeting compounds is precluded by fundamentally divergent mechanisms of action. Monoclonal antibodies such as evolocumab neutralize circulating extracellular PCSK9 protein [1], while small-molecule inhibitors like PF-0644846 target PCSK9-LDLR binding interactions [2]. R-IMPP hydrochloride occupies a distinct mechanistic niche: it acts intracellularly by selectively binding the human 80S ribosome to inhibit PCSK9 mRNA translation [3]. This transcript-dependent translational inhibition differs categorically from post-translational or extracellular approaches. Furthermore, R-IMPP exhibits stereospecific activity, with the S-enantiomer (S-IMPP) being inactive in PCSK9 secretion assays [3], establishing that the (R)-configuration is essential for target engagement. These mechanistic and stereochemical differences render cross-class substitution scientifically invalid for studies investigating PCSK9 synthesis regulation.

R-IMPP Hydrochloride Quantitative Differentiation: Direct Comparative Evidence for Scientific Selection


Head-to-Head Cytotoxicity Comparison: R-IMPP vs. PF-0644846 in APC/KRAS-Mutant CRC Cell Lines

In a panel of APC/KRAS-mutant colorectal cancer (CRC) cell lines, R-IMPP and the alternative PCSK9 small-molecule inhibitor PF-0644846 were evaluated head-to-head for 72-hour cytotoxicity. R-IMPP demonstrated consistently lower IC50 values across multiple cell lines compared to PF-0644846 [1].

Colorectal cancer PCSK9 inhibition Cell viability Small molecule KRAS mutant

Differential Efficacy in Primary CRC Organoids: R-IMPP vs. Evolocumab vs. PF-0644846

In primary organoids derived from human APC/KRAS-mutant CRC tissue, the effect of R-IMPP on cell viability was compared against the monoclonal antibody evolocumab and the alternative small molecule PF-0644846. R-IMPP reduced organoid viability, whereas evolocumab showed no effect [1].

Patient-derived organoids CRC Translational research PCSK9 targeting Ex vivo model

Stereospecific Activity: R-IMPP vs. S-IMPP Enantiomer Comparison

The inhibitory activity of R-IMPP on PCSK9 secretion is stereospecific. In Huh7 human hepatoma cells, the (R)-enantiomer (R-IMPP) demonstrates potent inhibition of PCSK9 secretion, whereas the (S)-enantiomer (S-IMPP) is completely inactive in the same assay system [1]. This stereospecificity provides critical evidence for specific target engagement rather than non-specific cytotoxicity.

Stereoselectivity Enantiomer specificity Target engagement PCSK9 secretion Huh7 cells

Species-Specific Ribosome Binding Selectivity: Human vs. E. coli 80S Ribosome

R-IMPP binds selectively to human ribosomes but not to E. coli ribosomes, demonstrating species-specific target engagement. This selectivity distinguishes R-IMPP from broad-spectrum translation inhibitors such as cycloheximide [1].

Target selectivity Ribosome binding Species specificity Translational inhibition Mechanism of action

Functional Selectivity: PCSK9 vs. Transferrin Secretion Discrimination

R-IMPP demonstrates functional discrimination between secretory pathways: it reduces PCSK9 secretion while leaving transferrin secretion unaltered in the same hepatoma cell model [1]. This contrasts with general secretory pathway inhibitors such as brefeldin A, which broadly disrupt Golgi-mediated secretion.

Functional selectivity Secretory pathway Transferrin Huh7 cells Off-target assessment

R-IMPP Hydrochloride: Optimal Research Applications Based on Quantified Differential Evidence


APC/KRAS-Mutant Colorectal Cancer Cellular and Organoid Studies

Based on direct head-to-head evidence demonstrating R-IMPP's superior potency over PF-0644846 in APC/KRAS-mutant CRC cell lines (1CT, 1CT-AK, DLD1) [1] and retained efficacy in primary human CRC organoids where the antibody evolocumab shows no effect [2], R-IMPP hydrochloride is optimally suited for in vitro and ex vivo oncology studies investigating PCSK9-dependent growth signaling in KRAS-driven colorectal cancer models. The compound's intracellular mechanism of action enables functional interrogation of PCSK9's role in cholesterol metabolism and MAPK pathway signaling (p-ERK suppression) in these genetically defined systems [1].

Hepatocellular Carcinoma Lipid Metabolism and LDL Receptor Regulation Studies

R-IMPP hydrochloride is validated in human hepatoma Huh7 cells for PCSK9 secretion inhibition (IC50 = 4.8 μM) [1], with documented functional outcomes including increased cell-surface LDL receptor levels and enhanced LDL-cholesterol uptake without altering transferrin secretion [2]. This established activity profile makes R-IMPP the appropriate tool compound for investigations into hepatic PCSK9 translation regulation, LDLR trafficking, and cholesterol homeostasis in hepatoma models. The compound's stereospecific activity (S-IMPP inactive) provides built-in experimental control options using the inactive enantiomer [2].

Mechanistic Studies of Transcript-Dependent Translational Regulation

R-IMPP hydrochloride represents a unique chemical probe for studying transcript-selective translational control mechanisms. Evidence demonstrates that R-IMPP inhibits PCSK9 protein translation without reducing PCSK9 transcription or increasing protein degradation [1], and selectively binds human (but not E. coli) 80S ribosomes [2]. This mechanism of action is distinct from conventional PCSK9-targeting approaches (antibody neutralization, LDLR-binding interference) and from broad-spectrum translation inhibitors. Researchers investigating ribosome-mediated regulation of specific mRNA translation, particularly in the context of cardiovascular and metabolic disease target validation, will find R-IMPP suitable for dissecting these mechanisms.

Combination Therapy Studies with Statins in Lipid Metabolism Research

R-IMPP hydrochloride has been evaluated in combination with simvastatin across multiple hepatoma cell lines (Huh6, Huh7, HepG2) and in tumor xenograft models [1]. Evidence indicates synergistic suppression of cell viability when R-IMPP is combined with simvastatin [2], establishing a foundation for combination studies targeting both PCSK9 translation and HMGCR enzymatic activity. Researchers investigating dual targeting of cholesterol biosynthesis and LDL receptor regulation pathways can utilize R-IMPP hydrochloride as the PCSK9 translation inhibitor component of such combinatorial experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-IMPP Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.